molecular formula C15H14Cl2N2O3S B11148445 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B11148445
M. Wt: 373.3 g/mol
InChI Key: XPSJRDXWFLTRTN-UHFFFAOYSA-N
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Description

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,6-dichlorobenzaldehyde with thiourea in the presence of a base.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.

    Formation of the Amide Bond: The thiazole derivative is then reacted with butanoic acid chloride to form the amide bond.

    Final Product Formation: The final step involves the hydrolysis of the ester group to yield the carboxylic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and dichlorophenyl-containing molecules. Compared to these compounds, 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

    2-(2,6-Dichlorophenyl)-4-methylthiazole: Lacks the butanoic acid moiety.

    4-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid: Similar structure but with different chlorine substitution on the phenyl ring.

    Thiazole-4-carboxylic acid derivatives: Share the thiazole ring but differ in other substituents.

Properties

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C15H14Cl2N2O3S/c1-8-13(14(22)18-7-3-6-11(20)21)23-15(19-8)12-9(16)4-2-5-10(12)17/h2,4-5H,3,6-7H2,1H3,(H,18,22)(H,20,21)

InChI Key

XPSJRDXWFLTRTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCCC(=O)O

Origin of Product

United States

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